Egis-8332 - 220725-87-1

Egis-8332

Catalog Number: EVT-267214
CAS Number: 220725-87-1
Molecular Formula: C20H18N4O3
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EGIS-8332 is a potent and selective non-competitive AMPA receptor antagonist. EGIS-8332 inhibits AMPA/kainate ion channels and cell death. EGIS-8332 inhibited AMPA currents in rat cerebellar Purkinje cells and inhibited the AMPA- and quisqualate-induced excitotoxicity in primary cultures of telencephalon neurons (IC(50)=5.1-9.0 microM), in vitro. EGIS-8332 seems suitable for further development for the treatment of epilepsy, ischaemia and stroke based on its efficacy in a variety of experimental disease models, and on its low side effect potential.
Source and Classification

EGIS-8332 is classified as a 2,3-benzodiazepine derivative, specifically identified by its IUPAC name: 7-acetyl-5-(4-aminophenyl)-8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-8-carbonitrile. Its chemical formula is C20H18N4O3C_{20}H_{18}N_{4}O_{3} with a molecular weight of 362.4 g/mol. The compound is known to selectively inhibit AMPA/kainate ion channels, thereby preventing excitotoxicity in neuronal cells .

Synthesis Analysis

The synthesis of EGIS-8332 involves several key steps that optimize its pharmacological profile. The compound was developed through a series of modifications to existing 2,3-benzodiazepine structures to enhance its efficacy as an AMPA receptor antagonist.

Synthesis Methodology

  1. Starting Materials: The synthesis begins with readily available benzodiazepine precursors.
  2. Reagents: Key reagents include acetic anhydride for acetylation and cyanide sources for the introduction of the carbonitrile group.
  3. Conditions: The synthesis typically requires controlled temperatures and specific pH conditions to ensure high yields and purity.
  4. Purification: Post-synthesis, EGIS-8332 is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve >98% purity .
Molecular Structure Analysis

The molecular structure of EGIS-8332 features a complex arrangement that includes:

  • A benzodiazepine core which contributes to its receptor binding properties.
  • A dioxole ring, enhancing stability and solubility.
  • An acetyl group which may influence the pharmacokinetics.

Structural Data

  • InChI Key: CBHCOCUJJQDHSR-UHFFFAOYSA-N
  • SMILES Notation: CC(=O)N1C(CC2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)(C)C#N

The structural configuration allows for non-competitive binding at the AMPA receptor site, distinguishing it from other antagonists that may exhibit use-dependent inhibition .

Chemical Reactions Analysis

EGIS-8332 participates in several chemical reactions primarily related to its role as an antagonist:

  1. Inhibition of AMPA Receptors: It inhibits AMPA currents in neuronal cells, effectively blocking excitatory neurotransmission.
  2. Neuroprotective Mechanisms: The compound reduces neuronal loss following ischemic events by modulating ion channel activity and preventing calcium overload within cells .
  3. Anticonvulsant Activity: EGIS-8332 demonstrates efficacy in various seizure models by reducing seizure activity through its action on AMPA receptors .

Reaction Parameters

The effective concentration (IC50) for inhibiting AMPA-induced excitotoxicity ranges between 5.1 to 9.0 µM, indicating a potent action at low concentrations .

Mechanism of Action

EGIS-8332 functions primarily through:

  • Non-Competitive Antagonism: It binds to the AMPA receptor without competing with the natural ligand, thus blocking receptor activation regardless of the receptor's state (open or closed).
  • Reduction of Excitotoxicity: By inhibiting AMPA currents, it prevents excessive calcium influx into neurons, which is crucial during excitotoxic events like seizures or ischemic attacks .

Data Supporting Mechanism

Studies have shown significant reductions in neuronal death in animal models subjected to global cerebral ischemia when treated with EGIS-8332, highlighting its protective effects against excitotoxic damage .

Physical and Chemical Properties Analysis

EGIS-8332 exhibits several notable physical and chemical properties:

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide but insoluble in water.
  • Storage Conditions: Should be stored dry and dark at temperatures between 0 - 4 °C for short-term or -20 °C for long-term storage.

Relevant Data

The compound has a shelf life exceeding two years if stored correctly, making it suitable for extended research applications .

Applications

The potential applications of EGIS-8332 are vast:

  1. Neurological Disorders: Its primary application lies in treating epilepsy due to its anticonvulsant properties.
  2. Ischemic Stroke Treatment: EGIS-8332 shows promise in reducing infarct size during stroke events, indicating potential therapeutic benefits in acute brain injuries.
  3. Research Tool: As a selective AMPA receptor antagonist, it serves as an important tool in neuropharmacology studies aimed at understanding excitatory neurotransmission and related pathologies .
Introduction to AMPA Receptor Antagonism as a Therapeutic Strategy

Glutamatergic Neurotransmission and Pathological Excitotoxicity

Glutamate serves as the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), mediating approximately 70% of synaptic transmissions. Fast excitatory signaling occurs predominantly through ionotropic α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, ligand-gated ion channels that facilitate rapid sodium/potassium flux upon glutamate binding [1] [6]. Under physiological conditions, AMPA receptors—typically heterotetrameric assemblies of GluA1-4 subunits—enable critical neuronal functions, including synaptic plasticity, learning, and memory [1] [4]. The GluA2 subunit is particularly pivotal; when edited at the Q/R site, it confers calcium impermeability, thus preventing cytotoxic calcium influx [1] [6].

Pathological overactivation of AMPA receptors disrupts this equilibrium, triggering excitotoxicity: a cascade of excessive calcium influx (via GluA2-lacking receptors), mitochondrial dysfunction, reactive oxygen species generation, and eventual neuronal apoptosis [6] [9]. This mechanism underpins acute neuronal injury in stroke, traumatic brain injury, and status epilepticus, as well as chronic neurodegeneration in epilepsy. For instance, domoic acid intoxication—an AMPA/kainate receptor agonist—induces status epilepticus and permanent temporal lobe epilepsy in humans, directly implicating AMPA receptor hyperactivity in epileptogenesis [6].

Rationale for Non-Competitive AMPA Receptor Antagonism

AMPA receptor antagonists are classified as competitive (binding the glutamate site) or non-competitive (allosterically inhibiting channel gating). Competitive antagonists like NBQX face limitations: they require high concentrations to block glutamate saturation and may impair basal neurotransmission essential for cognition [1] [9]. In contrast, non-competitive antagonists bind to allosteric sites within the ion channel or at subunit interfaces, inhibiting receptor activation irrespective of glutamate concentration. This offers superior control over pathological hyperactivity while preserving physiological signaling [1] [8].

Structurally, non-competitive antagonists target the transmembrane domain (TMD) formed by the M1–M4 helices. The linker regions between the ligand-binding domain (LBD) and TMD (e.g., S1–M1 and S2–M4) serve as critical gating switches; binding here stabilizes the closed state of the ion channel, preventing cation flux even when glutamate is bound [8] [9]. This mechanism underlies the efficacy of 2,3-benzodiazepines like Egis-8332, which selectively block AMPA receptors without affecting NMDA or kainate subtypes [9].

Historical Development of 2,3-Benzodiazepine Derivatives

The 2,3-benzodiazepine (2,3-BDZ) scaffold emerged in the 1970s with tofisopam, an anxiolytic devoid of GABAergic effects. Unlike classical 1,4-benzodiazepines (e.g., diazepam), tofisopam’s 2,3-BDZ structure exhibited negligible affinity for GABAA receptors, hinting at a distinct mechanism [2] [3]. In the 1990s, talampanel (GYKI 53773) was synthesized as a potent non-competitive AMPA antagonist, demonstrating anticonvulsant efficacy in rodent seizure models and early human trials for epilepsy [3] [6]. However, talampanel’s short half-life (~5.6 hours) necessitated frequent dosing, increasing side effects like dizziness [9].

Properties

CAS Number

220725-87-1

Product Name

Egis-8332

IUPAC Name

7-acetyl-5-(4-aminophenyl)-8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-8-carbonitrile

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C20H18N4O3/c1-12(25)24-20(2,10-21)9-14-7-17-18(27-11-26-17)8-16(14)19(23-24)13-3-5-15(22)6-4-13/h3-8H,9,11,22H2,1-2H3

InChI Key

CBHCOCUJJQDHSR-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)(C)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

EGIS-8332; EGIS 8332; EGIS8332.

Canonical SMILES

CC(=O)N1C(CC2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)(C)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.